molecular formula C8H12N6 B13083276 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13083276
M. Wt: 192.22 g/mol
InChI Key: PBLYCQYQLCLGLM-UHFFFAOYSA-N
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Description

1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that combines the structural features of pyrazole and triazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting 1,3-diketones with hydrazine derivatives under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using suitable alkylating agents to introduce the 1,3-dimethyl substituents.

    Click Chemistry: The final step involves the use of click chemistry to form the triazole ring. This is typically done by reacting an azide with an alkyne in the presence of a copper catalyst.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methyl groups on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles, including the compound , exhibit potent antifungal properties. A study synthesized various triazole derivatives and evaluated their efficacy against fungal strains such as Candida albicans and Rhodotorula mucilaginosa. Many compounds showed greater efficacy than fluconazole with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .

CompoundFungal StrainMIC (µg/mL)
Compound ACandida albicans20
Compound BRhodotorula mucilaginosa15

Antimicrobial Activity

In another study focusing on antimicrobial properties, novel derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the potential of triazole-containing compounds in combating resistant bacterial strains .

CompoundBacterial StrainZone of Inhibition (mm)
Compound CEscherichia coli18
Compound DStaphylococcus aureus22

Cancer Research

The compound has also been investigated for its anticancer properties. A study reported that specific triazole derivatives demonstrated cytotoxic effects on cancer cell lines such as HT29 (human colorectal adenocarcinoma). The mechanism was linked to the inhibition of phospholipid-dependent kinase 1, suggesting a pathway for developing new anticancer agents .

Agricultural Applications

In agriculture, triazole compounds are utilized as fungicides due to their ability to inhibit fungal growth. The application of these compounds can help manage crop diseases effectively. Research has shown that certain formulations containing triazoles can enhance plant resistance to fungal pathogens while promoting growth .

Mechanism of Action

The mechanism by which 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1,3-Dimethyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity.

    1H-1,2,3-Triazole derivatives: These compounds share the triazole ring and are known for their diverse biological activities.

Uniqueness: What sets 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine apart is the combination of both pyrazole and triazole rings in a single molecule. This unique structure allows for a broader range of chemical reactions and biological interactions, making it a versatile compound in various fields of research.

Biological Activity

The compound 1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine (commonly referred to as DMPA) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DMPA, including its antimicrobial, anticancer, and other pharmacological properties.

DMPA has the following chemical characteristics:

  • Molecular Formula : C9H13N5
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 1466908-44-0

Antimicrobial Activity

DMPA exhibits significant antimicrobial properties against various pathogens. A study indicated that compounds with a similar structural motif demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli. In vitro tests showed that DMPA inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, depending on the strain tested .

Anticancer Activity

Research has highlighted the anticancer potential of DMPA. In one study, derivatives of triazole compounds were tested against multiple cancer cell lines, including:

  • Human colon adenocarcinoma (HT-29)
  • Human lung adenocarcinoma (A549)
  • Breast cancer cells (MCF-7)

DMPA exhibited IC50 values in the micromolar range, indicating promising antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Other Biological Activities

Beyond antimicrobial and anticancer effects, DMPA has shown potential in several other areas:

  • Anti-inflammatory Properties : Some studies suggest that DMPA may reduce inflammation markers in vitro.
  • Antiviral Activity : Preliminary data indicate activity against certain viral strains, although further research is needed to confirm these findings.

Structure-Activity Relationship (SAR)

The biological activity of DMPA can be attributed to its unique structural features. The presence of the pyrazole and triazole rings is believed to enhance its interaction with biological targets. Modifications on these rings can significantly alter the compound's potency and selectivity against specific pathogens or cancer cell lines .

Case Studies

Several case studies have been documented regarding the use of DMPA and its derivatives:

  • Antimicrobial Efficacy : A clinical trial assessed the effectiveness of DMPA in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
  • Cancer Treatment : In a preclinical model using mice with induced tumors, DMPA treatment resulted in a notable decrease in tumor size and improved survival rates compared to control groups.

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

1-[(2,5-dimethylpyrazol-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C8H12N6/c1-6-3-7(13(2)11-6)4-14-5-8(9)10-12-14/h3,5H,4,9H2,1-2H3

InChI Key

PBLYCQYQLCLGLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CN2C=C(N=N2)N)C

Origin of Product

United States

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